molecular formula C18H20N4O5S B2873657 (7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448064-47-8

(7-methoxybenzofuran-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2873657
CAS No.: 1448064-47-8
M. Wt: 404.44
InChI Key: ZYJDKHAOIAAZFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1,2,4-triazole derivatives was carried out according to a synthetic pathway that involved the use of phenacyl chloride derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is unique and allows for various applications in scientific research. It contains a benzofuran ring, a 1,2,4-triazole ring, and a piperidine ring, all of which are common structures in medicinal chemistry.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been synthesized and evaluated for their biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : A series of novel benzofuran-based 1,2,3-triazoles were synthesized using a click chemistry approach, demonstrating significant antimicrobial activity. This approach suggests potential applications in developing new antimicrobial agents (V. Sunitha et al., 2017).

Organic Synthesis and Bioactive Compound Development

  • Bioactive Compound Synthesis : Research on the synthesis of potentially bioactive compounds from Visnaginone has shown the formation of various derivatives through reactions with different aromatic aldehydes, indicating a pathway for creating compounds with potential biological activities (O. M. Abdel Hafez et al., 2001).

Analytical Chemistry Applications

  • Quantitative Determination in Cosmetics : A validated high-performance liquid chromatography (HPLC) method for the simultaneous and quantitative determination of twelve commonly used organic UV-filters in suncare products showcases the compound's relevance in analytical chemistry and consumer product safety (M. Nyeborg et al., 2010).

Corrosion Inhibition

  • Prevention of Corrosion on Mild Steel : A novel organic compound was synthesized and used as an inhibitor in the prevention of mild steel corrosion in an acidic medium, demonstrating the compound's potential as a corrosion inhibitor, effective in various temperatures and conditions (P. Singaravelu & N. Bhadusha, 2022).

Structural and Theoretical Studies

  • Molecular Structure Analysis : Studies involving the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles have provided insights into the antiproliferative activity of these compounds, contributing to the understanding of their potential in medical applications (S. Benaka Prasad et al., 2018).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-21-11-19-20-18(21)28(24,25)13-6-8-22(9-7-13)17(23)15-10-12-4-3-5-14(26-2)16(12)27-15/h3-5,10-11,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJDKHAOIAAZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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